molecular formula C19H16ClFN4O2 B2752980 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034553-41-6

3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2752980
CAS No.: 2034553-41-6
M. Wt: 386.81
InChI Key: BOLQFRJFQOUWGR-UHFFFAOYSA-N
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Description

3-(1-(3-Chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a bicyclic pyrido[2,3-d]pyrimidin-4(3H)-one core substituted at the 3-position with a piperidin-4-yl group bearing a 3-chloro-4-fluorobenzoyl moiety. This structural motif is designed to enhance target binding affinity and pharmacokinetic properties, particularly in enzyme inhibition and receptor modulation contexts.

Properties

IUPAC Name

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2/c20-15-10-12(3-4-16(15)21)18(26)24-8-5-13(6-9-24)25-11-23-17-14(19(25)27)2-1-7-22-17/h1-4,7,10-11,13H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLQFRJFQOUWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidin-4(3H)-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrido[2,3-d]pyrimidin-4(3H)-one reacts with piperidine.

    Attachment of the 3-chloro-4-fluorobenzoyl Group: This step involves the acylation of the piperidine nitrogen with 3-chloro-4-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the benzoyl group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential to modulate biological pathways, particularly those involved in inflammation and fibrosis.

    Medicine: Investigated for its anti-cancer properties, with studies focusing on its ability to inhibit specific enzymes or signaling pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-proliferative effects on cancer cells. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and disrupting disease-related processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Profiles of Analogues

Compound Name / Substituents Biological Activity Key Findings References
Target Compound Likely enzyme inhibition (e.g., mPGES-1) Hypothesized enhanced binding due to 3-chloro-4-fluorobenzoyl-piperidine; improved lipophilicity.
2-Arylidenhydrazinyl derivatives (e.g., 5a , 5b ) Antimicrobial, kinase inhibition Demonstrated MIC values of 8–32 µg/mL against S. aureus; IC₅₀ = 0.8–1.2 µM for kinase targets.
1,2,3,4-Tetrahydro-pyrido[2,3-d]pyrimidines Antiplatelet 2x higher inhibition of ADP-induced aggregation vs. acetylsalicylic acid. Reduction of pyridine ring enhanced activity.
Pyridotriazolopyrimidines (e.g., , ) Antitumor IC₅₀ = 4.7–9.3 µM against MCF-7 and HepG2 cells; comparable to doxorubicin.
3-(2-N,N-Dialkylaminoethyl) derivatives (e.g., III ) CNS modulation (anxiolytic, analgesic) Anxiolytic ED₅₀ = 12 mg/kg; analgesic effects in tail-flick test.
2-Arylquinazolin-4(3H)-one derivatives mPGES-1 inhibition IC₅₀ = 0.2–1.5 µM; substituents at 2-position critical for potency.

Structure-Activity Relationship (SAR) Insights

Substituent Position :

  • 3-Position modifications (e.g., piperidinyl-benzoyl in the target compound) enhance enzyme binding through hydrophobic interactions and conformational rigidity .
  • 2-Position arylidenhydrazinyl groups () improve kinase inhibition via hydrogen bonding and π-π stacking .

Ring Saturation :

  • Reduction of the pyridine ring to 1,2,3,4-tetrahydro derivatives () significantly boosts antiplatelet activity, likely due to increased conformational flexibility and improved receptor fit .

Electronic Effects :

  • Electron-withdrawing groups (e.g., 3-chloro-4-fluoro in the target compound) enhance metabolic stability and target affinity compared to unsubstituted analogues .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in similar compounds .
  • Toxicity : Piperidine-containing derivatives (e.g., ) show low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step routes, including:

  • Step 1: Formation of the piperidin-4-yl intermediate via nucleophilic substitution or reductive amination.
  • Step 2: Coupling the intermediate with 3-chloro-4-fluorobenzoyl chloride under Schotten-Baumann conditions.
  • Step 3: Cyclization to form the pyrido[2,3-d]pyrimidin-4(3H)-one core using catalytic bases (e.g., NaH) in polar aprotic solvents (DMF or DMSO) .
    Optimization Strategies:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC/HPLC to minimize side products.
  • Purify intermediates via column chromatography or recrystallization to ensure ≥95% purity .

Basic: What analytical techniques are critical for confirming structural integrity post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and aromaticity.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₉H₁₄ClFN₄O₂).
  • X-ray Crystallography: Resolve stereochemistry and crystal packing, particularly for piperidine and pyrimidinone moieties .
  • FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and benzoyl (C-Cl/F) functional groups .

Basic: How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In vitro Assays:
    • Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity.
    • Test anti-inflammatory activity via COX-2 inhibition assays.
  • Target Binding Studies:
    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity to kinases or receptors .
  • Dose-Response Analysis: Calculate IC₅₀ values to establish potency thresholds .

Advanced: How can fluorinated substituents (e.g., 3-chloro-4-fluoro) impact lipophilicity and target selectivity?

Methodological Answer:

  • Lipophilicity Enhancement: Fluorine atoms increase logP values, improving membrane permeability (measure via shake-flask or HPLC logP assays).
  • Target Selectivity:
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic binding pockets.
    • Compare activity of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., kinase panels) .
  • Metabolic Stability: Evaluate fluorine’s effect on CYP450-mediated degradation using liver microsome assays .

Advanced: How to resolve contradictions between computational binding predictions and experimental affinity data?

Methodological Answer:

  • Validate Computational Models:
    • Re-dock the compound using multiple software (e.g., Schrödinger, MOE) with refined force fields.
    • Perform molecular dynamics simulations (100 ns) to assess binding stability.
  • Experimental Replication:
    • Repeat SPR/ITC under varied conditions (pH, ionic strength).
    • Cross-validate with fluorescence polarization assays for kinetic parameters .
  • Analyze Structural Flexibility: Use variable-temperature NMR to detect conformational changes in solution .

Advanced: What strategies optimize pharmacokinetic properties without compromising bioactivity?

Methodological Answer:

  • Structural Modifications:
    • Introduce PEGylated groups to improve solubility while retaining the pyrimidinone core.
    • Replace chloro/fluoro substituents with bioisosteres (e.g., trifluoromethyl) for enhanced metabolic stability .
  • Prodrug Design: Synthesize phosphate or ester prodrugs to enhance oral bioavailability.
  • In vivo Testing:
    • Measure plasma half-life in rodent models via LC-MS/MS.
    • Assess tissue distribution using radiolabeled analogs (e.g., ¹⁴C) .

Advanced: How to design a robust SAR study for this compound’s derivatives?

Methodological Answer:

  • Scaffold Diversification:
    • Synthesize analogs with varied piperidine substituents (e.g., methyl, hydroxy) and benzoyl halides.
  • Activity Clustering:
    • Group derivatives by IC₅₀ values and structural features using principal component analysis (PCA).
  • Mechanistic Validation:
    • Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects.
    • Use CRISPR/Cas9 gene editing to validate target relevance in cellular models .

Advanced: What methodologies address low reproducibility in synthetic yields?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real time.
  • Quality-by-Design (QbD): Use DOE (Design of Experiments) to optimize temperature, solvent ratio, and catalyst loading.
  • Scale-Up Protocols:
    • Transition from batch to flow chemistry for exothermic steps (e.g., benzoylation).
    • Validate purity with UPLC-MS at each scale-up stage .

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